2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Overview
Description
Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances. The type and outcome of a chemical reaction can be influenced by the reactants used, the conditions under which the reaction takes place, and the presence of catalysts . The specific chemical reactions involving “2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” are not detailed in the retrieved sources.Scientific Research Applications
Synthesis Applications
- 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid and its derivatives are utilized in the synthesis of various complex compounds. For instance, a study by Süsse and Johne (1985) described a method for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters, highlighting the compound's role in the formation of these acids (Süsse & Johne, 1985).
- Additionally, the compound has been used in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions, as described by Acharyulu et al. (2008) (Acharyulu et al., 2008).
Biological Activity
- Research by Gaber et al. (2021) focused on synthesizing new quinazoline derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, demonstrating the compound's potential in cancer research (Gaber et al., 2021).
- A study by Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones from anthranilic acid and evaluated their antimicrobial and anticonvulsant activities, showing the compound's relevance in developing treatments for seizures and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Chemical Reactions and Properties
- Ukrainets et al. (2011) conducted a study on the synthesis, tautomerism, and biological activity of benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which contributes to understanding the chemical behavior and applications of these compounds in various reactions (Ukrainets, Grinevich, Tkach, Gorokhova, Kravchenko, & Sim, 2011).
properties
IUPAC Name |
2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-4-8-12-7-3-5(10(15)16)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLKSPKVLXAACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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